1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the xanthene family Xanthenes are known for their vibrant fluorescence properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,3-dihydro-1H-xanthene-4-one with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Fluorescent Probes: Due to its fluorescence properties, it is used in the development of fluorescent probes for biological imaging and detection.
Chemical Sensors: The compound is employed in the design of chemical sensors for detecting various analytes.
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents with anticancer, antiviral, and anti-inflammatory properties.
Material Science: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone primarily involves its interaction with biological molecules through its fluorescent properties. The compound can bind to specific molecular targets, leading to fluorescence emission that can be detected and measured. This property is exploited in various imaging and sensing applications to monitor biological processes and detect specific analytes .
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound of the xanthene family, known for its basic structure and fluorescence properties.
Fluorescein: A widely used fluorescent dye with applications in biological staining and diagnostics.
Rhodamine: Another fluorescent dye with applications in microscopy and flow cytometry.
Uniqueness
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and fluorescence intensity. This makes it particularly useful in applications requiring high sensitivity and stability under various conditions .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-xanthen-4-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14(19)11-6-3-5-10-8-9-4-1-2-7-12(9)20-13(10)11/h1-2,4,7-8H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASLJHLAJSKCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3OC2=C(C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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